5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride
Overview
Description
5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 . This compound is often used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl group and a 2,2,2-trifluoroethoxy group . The InChI code for this compound is 1S/C9H10F3NO/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of approximately 237.0°C , a predicted density of approximately 1.2 g/cm3 , and a predicted refractive index of 1.48 .Scientific Research Applications
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
Trifluoromethoxylated aniline derivatives exhibit pharmacological and biological properties desirable in pharmaceuticals, agrochemicals, and functional materials. A protocol details the synthesis of such derivatives, including methyl 4-acetamido-3-(trifluoromethoxy)benzoate, using the Togni reagent II. This method is notable for its broad substrate scope and avoidance of toxic reagents, suggesting its importance in drug discovery and development (Feng & Ngai, 2016).
Novel Synthesis Approaches
A study discusses the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol, highlighting a high-yield, low-pollution process. This approach underscores the compound's relevance in creating environmentally benign synthetic routes (Wen Zi-qiang, 2007).
Application in Pesticide Synthesis
The synthesis of novel pesticides like Bistrifluron involves intermediates related to 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride. This process, including steps like nitration, reduction, and chlorination, demonstrates the compound's utility in developing potent agricultural chemicals (Liu An-chan, 2015).
Advanced Organic Synthesis Techniques
Research on the trifluoroethoxy group highlights its role as a leaving group in regioselective sequential substitution reactions. These findings are crucial for the synthesis of pyrimidine derivatives with heteroatom nucleophiles, illustrating advanced organic synthesis techniques and the compound's versatility (Kagawa, Shigehiro, & Kawada, 2015).
Catalytic N-Trifluoroethylation
An iron porphyrin-catalyzed N-trifluoroethylation method using 2,2,2-trifluoroethylamine hydrochloride showcases the compound's application in generating N-trifluoroethylated anilines. This process is noted for its good yields and the use of readily available starting materials, further expanding the scope of synthetic chemistry (Ren et al., 2021).
Safety and Hazards
This compound is labeled with the GHS07 symbol, indicating that it can cause harm. Specific hazard statements include H335 (may cause respiratory irritation), H315 (may cause skin irritation), H302 (harmful if swallowed), and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethoxy)aniline;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJGXJGERXNADS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.